
O-Demethyl Tribenuron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Demethyl Tribenuron is a derivative of tribenuron-methyl, a sulfonylurea herbicide. Tribenuron-methyl is widely used for controlling broadleaf weeds in cereal crops. This compound retains the herbicidal properties of its parent compound but with slight modifications in its chemical structure, which can influence its reactivity and application.
Métodos De Preparación
The synthesis of O-Demethyl Tribenuron involves several steps. One common method includes the demethylation of tribenuron-methyl. This process typically involves the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar demethylating agents, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
O-Demethyl Tribenuron undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and amines
Aplicaciones Científicas De Investigación
O-Demethyl Tribenuron has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulfonylurea herbicides and their derivatives.
Biology: The compound is used in studies related to herbicide resistance in plants, particularly in understanding the mechanisms by which plants develop resistance to sulfonylurea herbicides.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals, particularly in the area of enzyme inhibition.
Industry: It is used in the development of new herbicidal formulations and in the study of environmental fate and degradation of herbicides
Mecanismo De Acción
O-Demethyl Tribenuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the plant. The molecular target is the ALS enzyme, and the pathway involved is the branched-chain amino acid biosynthesis pathway .
Comparación Con Compuestos Similares
O-Demethyl Tribenuron is similar to other sulfonylurea herbicides such as metsulfuron-methyl and chlorsulfuron. it is unique in its specific structural modifications, which can influence its reactivity and application. Similar compounds include:
Metsulfuron-methyl: Another sulfonylurea herbicide with similar herbicidal properties but different structural features.
Chlorsulfuron: A sulfonylurea herbicide with a different substitution pattern on the aromatic ring.
Tribenuron-methyl: The parent compound from which this compound is derived
Propiedades
Fórmula molecular |
C13H13N5O6S |
|---|---|
Peso molecular |
367.34 g/mol |
Nombre IUPAC |
2-[[methyl-(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(21)15-7)18(2)13(22)17-25(23,24)9-6-4-3-5-8(9)10(19)20/h3-6H,1-2H3,(H,17,22)(H,19,20)(H,14,15,16,21) |
Clave InChI |
PNSSTKDVPJLIDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=O)N1)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride](/img/structure/B13405615.png)
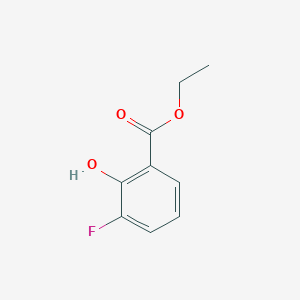
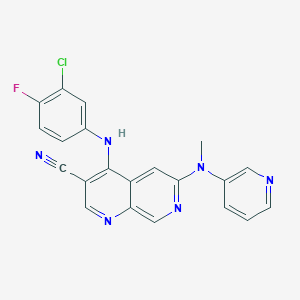
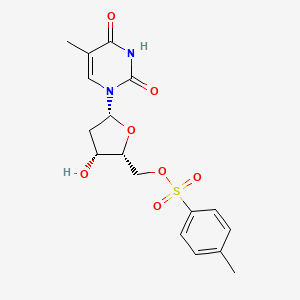
![[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13405632.png)
![[(1S,2S,4S,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13405634.png)
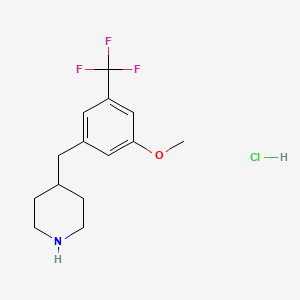
![[(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl]3,4,5-trihydroxybenzoate](/img/structure/B13405646.png)

![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)
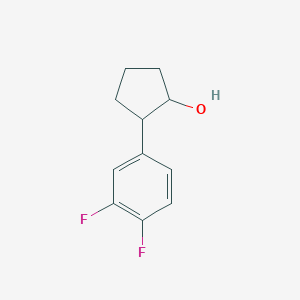
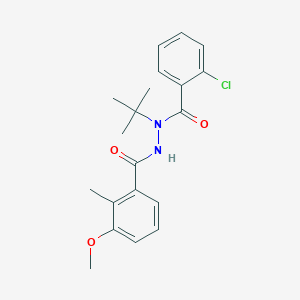
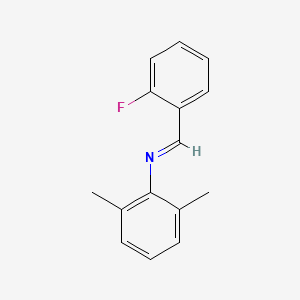
![(2R,3S)-3,5,7-trihydroxy-2-[(2R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13405702.png)
